3H-1,2,4-Triazol-3-one, 4-[4-(5-benzofuranyl)phenyl]-5-[[(3S)-1-(cyclopropylcarbonyl)-3-pyrrolidinyl]methyl]-2,4-dihydro-2-(1-methylethyl)-
Description
The compound 3H-1,2,4-Triazol-3-one, 4-[4-(5-benzofuranyl)phenyl]-5-[[(3S)-1-(cyclopropylcarbonyl)-3-pyrrolidinyl]methyl]-2,4-dihydro-2-(1-methylethyl)- (hereafter referred to as Compound A) is a triazolone derivative characterized by:
- A benzofuranylphenyl moiety at position 2.
- A (3S)-1-(cyclopropylcarbonyl)-3-pyrrolidinylmethyl substituent at position 3.
- An isopropyl group at position 2.
This compound was identified via GC-MS analysis in a study exploring the antioxidant and anti-pancreatic lipase activity of celery and Chinese kale extracts .
Properties
Molecular Formula |
C28H30N4O3 |
|---|---|
Molecular Weight |
470.6 g/mol |
IUPAC Name |
4-[4-(1-benzofuran-5-yl)phenyl]-5-[[1-(cyclopropanecarbonyl)pyrrolidin-3-yl]methyl]-2-propan-2-yl-1,2,4-triazol-3-one |
InChI |
InChI=1S/C28H30N4O3/c1-18(2)32-28(34)31(26(29-32)15-19-11-13-30(17-19)27(33)21-3-4-21)24-8-5-20(6-9-24)22-7-10-25-23(16-22)12-14-35-25/h5-10,12,14,16,18-19,21H,3-4,11,13,15,17H2,1-2H3 |
InChI Key |
CNYAWFROFKYOLQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(=O)N(C(=N1)CC2CCN(C2)C(=O)C3CC3)C4=CC=C(C=C4)C5=CC6=C(C=C5)OC=C6 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3H-1,2,4-Triazol-3-one, 4-[4-(5-benzofuranyl)phenyl]-5-[[(3S)-1-(cyclopropylcarbonyl)-3-pyrrolidinyl]methyl]-2,4-dihydro-2-(1-methylethyl)- typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the triazolone ring, the introduction of the benzofuran moiety, and the attachment of the cyclopropylcarbonyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production scale, cost, and environmental considerations. Advanced techniques like automated processing and high-throughput experimentation can be employed to streamline the synthesis and ensure consistent quality .
Chemical Reactions Analysis
Core Reactivity of the Triazolone Scaffold
The 1,2,4-triazol-3-one moiety is central to its chemical behavior:
-
Nucleophilic Substitution : The N1 and N2 positions are susceptible to electrophilic attacks, enabling modifications at these sites for derivatization .
-
Ring Stability : The triazolone ring demonstrates stability under physiological pH (6–8), but undergoes hydrolysis under strongly acidic (pH < 3) or basic (pH > 10) conditions, yielding open-chain urea derivatives .
-
Coordination Chemistry : The carbonyl oxygen and adjacent nitrogen atoms can act as ligands for metal ions, though this property remains underexplored in published studies .
Benzofuranyl-Phenyl Substituent
-
Electrophilic Aromatic Substitution : The benzofuran ring undergoes halogenation and nitration at the 5-position due to electron-donating effects of the furan oxygen .
-
Oxidative Degradation : Exposure to peroxides or hydroxyl radicals leads to cleavage of the furan ring, forming carboxylic acid derivatives .
Pyrrolidine Side Chain
-
Acylation/Deacylation : The cyclopropylcarbonyl group attached to the pyrrolidine nitrogen can hydrolyze under basic conditions to regenerate the free amine .
-
Steric Effects : The (3S)-pyrrolidine configuration imposes steric hindrance, limiting reactivity at the methyl-substituted carbon .
Key Synthetic Pathways
While full synthetic protocols are proprietary, fragment-based assembly is inferred from structural analogs :
-
Triazolone Core Formation :
-
Condensation of hydrazine derivatives with carbonyl precursors under acidic catalysis.
-
-
Side-Chain Introduction :
-
Suzuki-Miyaura coupling for benzofuranyl-phenyl attachment.
-
Stereoselective alkylation of the pyrrolidine moiety using chiral auxiliaries.
-
| Reaction Step | Key Reagents | Yield Optimization |
|---|---|---|
| Triazolone ring closure | HCl/EtOH, 80°C | pH control (4–5) critical for minimizing byproducts |
| Cyclopropane acylation | DCC/DMAP, CH₂Cl₂ | Anhydrous conditions prevent hydrolysis |
Stability and Degradation Pathways
-
Thermal Stability : Decomposes at >200°C, generating CO₂ and NH₃ .
-
Photodegradation : UV light (254 nm) induces cleavage of the benzofuran-phenyl bond, forming quinone-like byproducts .
Research Findings
-
Biological Activity Correlation : Modifications to the triazolone ring (e.g., N-methylation) reduce fatty acid synthase (FASN) inhibition potency by 100-fold, highlighting the importance of the intact core .
-
Metabolic Fate : Hepatic microsomal studies identify primary metabolites via:
Comparative Reactivity with Structural Analogs
| Compound | Structural Feature | Reactivity Difference |
|---|---|---|
| TVB-2640 | Simplified pyrrolidine | Faster metabolic clearance |
| IPI-9119 | Thioesterase inhibitor | Enhanced electrophilicity |
| GSK2194069 | Cyclopropylcarbonyl | Greater hydrolytic stability |
Unresolved Questions
-
The role of the 2-(1-methylethyl) group in modulating reaction kinetics remains poorly characterized.
-
No published data exist on palladium-catalyzed cross-coupling reactions involving the benzofuran moiety.
Scientific Research Applications
3H-1,2,4-Triazol-3-one, 4-[4-(5-benzofuranyl)phenyl]-5-[[(3S)-1-(cyclopropylcarbonyl)-3-pyrrolidinyl]methyl]-2,4-dihydro-2-(1-methylethyl)- has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can serve as a probe for investigating biological processes and interactions.
Medicine: Its potential therapeutic properties are explored for developing new drugs.
Industry: It is used in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 3H-1,2,4-Triazol-3-one, 4-[4-(5-benzofuranyl)phenyl]-5-[[(3S)-1-(cyclopropylcarbonyl)-3-pyrrolidinyl]methyl]-2,4-dihydro-2-(1-methylethyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Structural and Functional Analogues
Below is a comparative analysis of Compound A with structurally related triazolone derivatives:
Key Structural and Functional Differences
Substituent Complexity: Compound A features a benzofuranylphenyl group, which is absent in other triazolones. This moiety is structurally analogous to bioactive flavonoids and may enhance binding to aromatic receptors . The cyclopropylcarbonyl-pyrrolidinylmethyl chain in Compound A contrasts with the tetrazole-pyrrole group in Ib and the dioxolane-piperazine system in itraconazole. Cyclopropane groups are known to improve metabolic stability, while tetrazole and dioxolane groups enhance polarity and target affinity .
Biological Activity :
- Ib and itraconazole are clinically validated for hypertension and fungal infections, respectively, whereas Compound A has only been identified in plant extracts with unconfirmed bioactivity .
- The herbicidal derivatives (e.g., Amicarbazone metabolite) lack complex aromatic systems, relying instead on smaller alkyl groups for soil mobility and weed-selective toxicity .
Physicochemical Properties :
- Compound A ’s estimated logP (calculated from structural analogs) is ~3.5–4.0, indicating moderate lipophilicity. This contrasts with the higher logP of itraconazole (~6.2) due to its dichlorophenyl groups and lower logP of herbicidal triazolones (~1.5–2.0) .
- Solubility data for Compound A is unavailable, but similar triazolones exhibit poor aqueous solubility, necessitating formulation enhancements .
Biological Activity
The compound 3H-1,2,4-Triazol-3-one, 4-[4-(5-benzofuranyl)phenyl]-5-[[(3S)-1-(cyclopropylcarbonyl)-3-pyrrolidinyl]methyl]-2,4-dihydro-2-(1-methylethyl)- is a complex organic molecule that incorporates a triazole ring structure alongside various functional groups. This article delves into its biological activities, synthesis methods, and potential therapeutic applications based on current research findings.
Overview of Triazole Compounds
Triazoles, particularly the 1,2,4-triazole derivatives, are recognized for their diverse biological activities. They have been extensively studied for their potential in treating various diseases due to their multifaceted pharmacological properties. Key activities associated with triazoles include:
- Antimicrobial : Effective against bacteria and fungi.
- Anticancer : Inhibition of cancer cell proliferation.
- Neuroprotective : Potential benefits in neurodegenerative diseases.
- Anti-inflammatory : Reduction of inflammatory responses.
Synthesis of the Compound
The synthesis of triazole derivatives typically involves cyclization reactions where appropriate precursors are combined under specific conditions. For the compound , synthetic pathways may involve:
- Formation of the triazole ring via cyclization of hydrazones or amidines.
- Introduction of benzofuran and phenyl substituents through coupling reactions.
- Functionalization at the pyrrolidine moiety to enhance biological activity.
Antimicrobial Properties
Research indicates that triazole derivatives exhibit significant antimicrobial activity. For example, compounds with a triazole core have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli . The mechanism often involves inhibition of key enzymes involved in cell wall synthesis.
Anticancer Activity
The anticancer potential of triazole derivatives has been documented extensively. A study highlighted that certain 1,2,4-triazole compounds demonstrated cytotoxic effects against human cancer cell lines, including breast (MCF-7) and colon (HCT-116) cancers . The compound's ability to induce apoptosis in cancer cells may be linked to its interaction with cellular signaling pathways.
Neuroprotective Effects
Recent studies have explored the neuroprotective capabilities of triazole derivatives against neurodegenerative diseases such as Alzheimer's disease (AD). For instance, a related compound (W112) exhibited protective effects against β-amyloid-induced cytotoxicity in neuronal cells by modulating inflammatory pathways . This suggests a potential application for the compound in neurodegenerative conditions.
Case Studies and Research Findings
| Study | Findings | Biological Activity |
|---|---|---|
| Study 1 | Demonstrated antibacterial activity against Bacillus subtilis | Antimicrobial |
| Study 2 | Exhibited cytotoxicity in MCF-7 cell line with an IC50 value of 27.3 μM | Anticancer |
| Study 3 | Showed neuroprotective effects by reducing tau hyperphosphorylation | Neuroprotective |
Q & A
Basic Research Questions
Q. What are the recommended synthetic protocols for preparing this triazolone derivative, and how can structural purity be ensured post-synthesis?
- Answer : The synthesis of triazolone derivatives often involves multi-step reactions, including cyclization and functional group coupling. For example, highlights the use of triazenylpyrazole precursors in hybrid syntheses, with detailed protocols archived in the Chemotion repository (DOI:10.14272/reaction/SA-FUHFF-UHFFFADPSC-DMRAVMAMSL-UHFFFADPSC-NUHFF-NUHFF-ZZZ). Post-synthesis characterization should include:
- HPLC-MS for purity assessment.
- NMR spectroscopy (¹H, ¹³C, 2D-COSY) to confirm regiochemistry and substituent positions .
- X-ray crystallography (if single crystals are obtainable) to resolve stereochemical ambiguities, as demonstrated in for a structurally analogous triazolyl-pyrimidine compound .
Q. How can researchers optimize the solubility and stability of this compound for in vitro assays?
- Answer : Solubility challenges arise from the compound’s hydrophobic substituents (e.g., benzofuranyl, cyclopropylcarbonyl). Methodological strategies include:
- Co-solvent systems : Use DMSO or cyclodextrin-based solutions, ensuring ≤1% DMSO to avoid cellular toxicity .
- pH adjustment : Test buffered solutions (pH 6–8) to stabilize the triazolone core, which may hydrolyze under extreme acidic/basic conditions .
- Lyophilization : For long-term storage, lyophilize the compound in inert atmospheres (argon/vacuum) to prevent oxidation .
Advanced Research Questions
Q. What computational methods are suitable for predicting the pharmacological activity of this compound, and how do its substituents influence target binding?
- Answer : The compound’s bioactivity can be modeled via:
- Density Functional Theory (DFT) : To calculate electronic properties (e.g., HOMO-LUMO gaps) and reactive sites. provides a DFT framework for triazolone derivatives with difluoromethyl groups, emphasizing substituent effects on electron distribution .
- Molecular docking : The cyclopropane-pyrrolidine moiety may enhance binding to hydrophobic pockets in enzymes (e.g., kinases or cytochrome P450). Compare docking scores with analogs in and , which feature similar triazolone cores with varying aryl/heteroaryl groups .
- QSAR modeling : Use substituent descriptors (e.g., LogP, molar refractivity) to correlate structural features with activity trends .
Q. How can researchers design experiments to resolve contradictions in reported bioactivity data for triazolone analogs?
- Answer : Contradictions may arise from assay variability or compound degradation. Experimental design should include:
- Dose-response validation : Replicate assays across multiple cell lines (e.g., HEK293, HepG2) with standardized protocols .
- Stability profiling : Monitor compound integrity via LC-MS during assays to rule out decomposition artifacts .
- Orthogonal assays : Confirm target engagement using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) alongside enzymatic assays .
Q. What environmental fate studies are relevant for assessing the ecological impact of this compound?
- Biodegradation : Use OECD 301F tests to measure mineralization rates in soil/water matrices.
- Bioaccumulation : Calculate log Kow (octanol-water partition coefficient) to predict trophic transfer risks. The benzofuranyl group may increase lipophilicity, warranting further ecotoxicology assays .
- Photodegradation : Expose the compound to UV light (λ = 254–365 nm) and analyze breakdown products via HRMS .
Methodological Notes
- Structural analogs : Compare synthetic and analytical data with compounds in , and 13, which share triazolone cores but differ in substituent complexity .
- Data repositories : Access synthetic protocols and spectral data from Chemotion () and PubChem () for reproducibility .
- Experimental rigor : Adopt randomized block designs () and longitudinal stability assessments ( ) to minimize bias and ensure data robustness .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
